1-(Methoxymethyl)-3-methylcyclobutan-1-amine
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Overview
Description
1-(Methoxymethyl)-3-methylcyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with a methoxymethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-3-methylcyclobutan-1-amine typically involves the formation of the cyclobutane ring followed by the introduction of the methoxymethyl and methyl groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable cyclobutane derivative, the methoxymethyl group can be introduced via nucleophilic substitution reactions using methoxymethyl chloride in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and substitution processes. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-3-methylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxymethyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like methoxymethyl chloride and bases such as sodium hydride (NaH) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-(Methoxymethyl)-3-methylcyclobutan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Methoxymethyl)-3-methylcyclobutan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl acetic acid
- 4-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl butanoic acid
- 4-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl butanoic acid
Uniqueness: 1-(Methoxymethyl)-3-methylcyclobutan-1-amine is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1-(methoxymethyl)-3-methylcyclobutan-1-amine |
InChI |
InChI=1S/C7H15NO/c1-6-3-7(8,4-6)5-9-2/h6H,3-5,8H2,1-2H3 |
InChI Key |
RKROFUJZAJHFTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(COC)N |
Origin of Product |
United States |
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